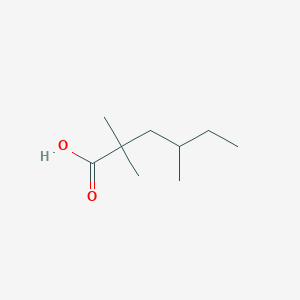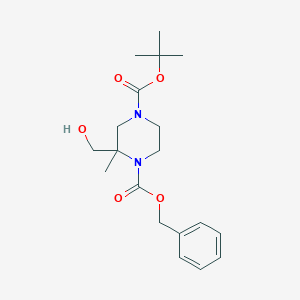
O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate is a complex organic compound that belongs to the piperazine family. This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, and a hydroxymethyl group attached to a piperazine ring. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific research fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable diacid or diester.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a base.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through an alkylation reaction using tert-butyl bromide and a strong base.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a reducing agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the piperazine ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Benzyl chloride, tert-butyl bromide, and other alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids from hydroxymethyl groups.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Formation of new derivatives with different functional groups replacing the benzyl or tert-butyl groups.
科学的研究の応用
O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to and modulate the activity of enzymes, receptors, and other biomolecules. This can result in various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
- O1-benzyl O4-tert-butyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- O1-Benzyl O4-tert-butyl O2-methyl piperazine-1,2,4-tricarboxylate
Uniqueness
O1-benzyl O4-tert-butyl 2-(hydroxymethyl)-2-methyl-piperazine-1,4-dicarboxylate is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
特性
分子式 |
C19H28N2O5 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
1-O-benzyl 4-O-tert-butyl 2-(hydroxymethyl)-2-methylpiperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C19H28N2O5/c1-18(2,3)26-16(23)20-10-11-21(19(4,13-20)14-22)17(24)25-12-15-8-6-5-7-9-15/h5-9,22H,10-14H2,1-4H3 |
InChIキー |
YQESPSKAFYXMNK-UHFFFAOYSA-N |
正規SMILES |
CC1(CN(CCN1C(=O)OCC2=CC=CC=C2)C(=O)OC(C)(C)C)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


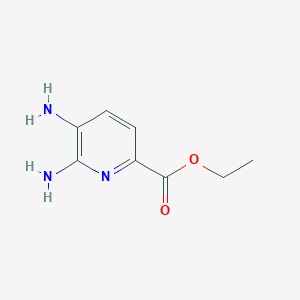
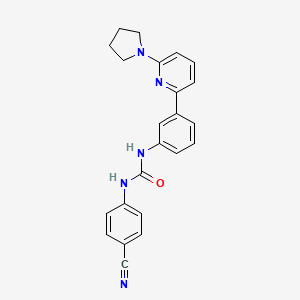

![2-[(2-Fluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B13499746.png)


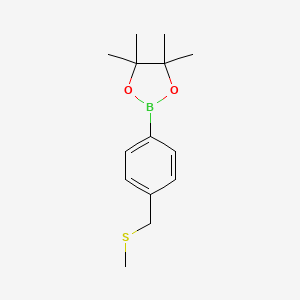

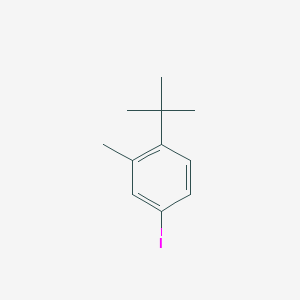

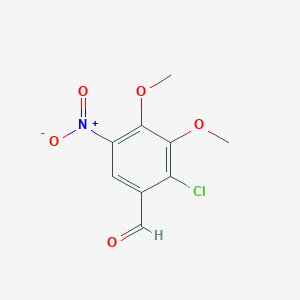
![1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13499775.png)
![3-[2-(Pent-4-yn-1-yloxy)ethoxy]propanoic acid](/img/structure/B13499776.png)
